molecular formula C15H17F3N4 B3129617 N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine CAS No. 339103-65-0

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

Cat. No. B3129617
CAS RN: 339103-65-0
M. Wt: 310.32 g/mol
InChI Key: LMDNWAQQIFBVLT-UHFFFAOYSA-N
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Description

“N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine” is a complex organic compound. It is a hindered amine that provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine” is complex and would require advanced techniques such as X-ray crystallography for detailed analysis . An X-ray crystallographic analysis revealed that similar compounds form a 1D column assembly .

Scientific Research Applications

  • Amination of 1,2,4-Triazines : Rykowski and Plas (1982) explored the amination of triazines, including those with tert-butyl and methyl substituents, highlighting the formation of corresponding 3-amino-1,2,4-triazines and other by-products. The study demonstrated the significance of substitution reactions in triazine chemistry (Rykowski & Plas, 1982).

  • Reactivity of Pyrazolo-Triazine Derivatives : Research by Mironovich and Shcherbinin (2014) on pyrazolo[5,1-c][1,2,4]triazine derivatives, including those with tert-butyl groups, provided insights into their reactivity under various conditions, forming compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).

  • Electrochemical Reduction of Triazin-5-Ones : Ludvík, Riedl, Urban, and Zuman (2004) examined the electrochemical reduction of triazin-5-ones, including derivatives with tert-butyl substituents, offering valuable information on the electronic properties and reactivity of these compounds (Ludvík et al., 2004).

  • Photokinetic Experiments on Triazinones : A study by Parlar and Pletsch (1988) explored the photoinduced deamination reactions of aminotriazinone herbicides, including derivatives with tert-butyl groups, providing an understanding of their environmental behavior and decomposition processes (Parlar & Pletsch, 1988).

  • Synthesis of Triazine Derivatives as Antimicrobial Agents : Malik and Patel (2017) investigated the synthesis of triazine derivatives, including those with tert-butyl groups, and evaluated their antimicrobial activity. This research underscores the potential biomedical applications of these compounds (Malik & Patel, 2017).

  • Larvicidal and Antimicrobial Activities : Kumara et al. (2015) prepared novel triazinone derivatives with tert-butyl substituents and evaluated their larvicidal and antimicrobial properties, highlighting the utility of these compounds in pest control and antimicrobial applications (Kumara et al., 2015).

  • Synthesis of N-Heterocyclic Carbenes : Turek et al. (2014) synthesized palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, including derivatives with tert-butyl groups, revealing their potential as catalysts in organic synthesis (Turek et al., 2014).

  • Synthesis and Transformations of Pyrazolo-Triazines : Ivanov and Koltun (2021) explored the synthesis and transformations of pyrazolo[5,1-c][1,2,4]triazines, including derivatives with tert-butyl groups, contributing to the development of new compounds with diverse applications (Ivanov & Koltun, 2021).

Mechanism of Action

Target of Action

The primary target of Bionet2_000623 is the Nav1.8 . Nav1.8 is a sodium channel protein type X alpha subunit . This protein plays a crucial role in the generation and conduction of action potentials and is thus essential for electrical signaling by most excitable cells.

Mode of Action

Bionet2_000623 acts as a Nav1.8 blocker . It binds to the Nav1.8 sodium channels, blocking the influx of sodium ions into the cell . This prevents the generation and conduction of action potentials, thereby inhibiting the electrical signaling of the cells.

properties

IUPAC Name

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4/c1-9-12(20-14(2,3)4)19-13(22-21-9)10-6-5-7-11(8-10)15(16,17)18/h5-8H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDNWAQQIFBVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131567
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

CAS RN

339103-65-0
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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